molecular formula C12H19ClN2O B12774100 N-(4-((2-Chloroethyl)methylamino)-2-butynyl)-5-methyl-2-pyrrolidone

N-(4-((2-Chloroethyl)methylamino)-2-butynyl)-5-methyl-2-pyrrolidone

Cat. No.: B12774100
M. Wt: 242.74 g/mol
InChI Key: RTTOKUPDZPHZII-UHFFFAOYSA-N
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Description

NIOSH/UY5746670 is a chemical compound that has garnered significant attention due to its unique properties and potential applications in various fields. This compound is recognized for its stability and reactivity, making it a valuable subject of study in both industrial and academic research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NIOSH/UY5746670 typically involves a series of well-defined chemical reactions. The primary synthetic route includes the reaction of precursor compounds under controlled conditions to yield the desired product. The reaction conditions often involve specific temperatures, pressures, and catalysts to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of NIOSH/UY5746670 is scaled up using large reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste. Key parameters such as reaction time, temperature, and the concentration of reactants are carefully monitored and controlled.

Chemical Reactions Analysis

Types of Reactions

NIOSH/UY5746670 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: NIOSH/UY5746670 can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving NIOSH/UY5746670 often require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield oxides or hydroxides, while reduction could produce alcohols or amines.

Scientific Research Applications

NIOSH/UY5746670 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of advanced materials and as a component in manufacturing processes.

Mechanism of Action

The mechanism by which NIOSH/UY5746670 exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved often include signal transduction mechanisms that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

NIOSH/UY5746670 can be compared with other compounds such as:

    NIOSH/UY5746671: Similar in structure but with different functional groups.

    NIOSH/UY5746672: Shares some reactivity patterns but differs in stability.

    NIOSH/UY5746673: Known for its unique catalytic properties.

Uniqueness

What sets NIOSH/UY5746670 apart from these similar compounds is its exceptional stability under various conditions and its versatility in undergoing multiple types of chemical reactions. This makes it a highly valuable compound for both research and industrial applications.

Properties

Molecular Formula

C12H19ClN2O

Molecular Weight

242.74 g/mol

IUPAC Name

1-[4-[2-chloroethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one

InChI

InChI=1S/C12H19ClN2O/c1-11-5-6-12(16)15(11)9-4-3-8-14(2)10-7-13/h11H,5-10H2,1-2H3

InChI Key

RTTOKUPDZPHZII-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=O)N1CC#CCN(C)CCCl

Origin of Product

United States

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